N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
1,2,3-Triazoles can be synthesized via “Click” chemistry, a term that refers to a collection of reactions that are simple to use, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to analyze, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The hydrogen atom in the 2H-1,2,3-triazole is attached to one of the nitrogen atoms .Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . They can undergo a variety of chemical reactions, and their reactivity can be influenced by different conditions and substrate structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “2-(2H-1,2,3-Triazol-2-yl)ethan-1-ol” is a liquid at room temperature .Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide show significant antimicrobial properties. Sulfanilamide-derived 1,2,3-triazole compounds, for instance, have been synthesized and exhibited promising antibacterial potency, with some compounds showing effectiveness against various bacterial strains, except for Candida albicans and Candida mycoderma (Wang et al., 2010). This highlights the potential of such derivatives in addressing bacterial infections.
Anticancer Activity
Several studies have focused on the anticancer potential of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide derivatives. Novel compounds synthesized for this purpose demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, at low micromolar GI50 levels (Sławiński et al., 2012). The development of these compounds contributes to the search for more effective cancer treatments.
Chemical Properties and Applications
Compounds containing the sulfonamide group, such as those derived from N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide, have been explored for their unique chemical properties. For instance, sulfonamide derivatives have been synthesized with potential for UV protection and antimicrobial treatment of cotton fabrics, indicating their usefulness in materials science (Mohamed et al., 2020). This application demonstrates the compound's versatility beyond pharmaceutical uses, extending into material enhancements and protective coatings.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. As an example, “Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate” has been classified with the signal word “Warning” and hazard statements including “H302-H312-H315-H319-H332-H335”, indicating various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
The future directions for research into “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, 1,2,3-triazole analogs have been evaluated for their potential as inhibitors of the carbonic anhydrase-II enzyme , suggesting potential applications in medical and pharmaceutical research.
properties
IUPAC Name |
2-chloro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2S/c11-9-3-1-2-4-10(9)18(16,17)14-7-8-15-12-5-6-13-15/h1-6,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENQUSPLVQAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2N=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.